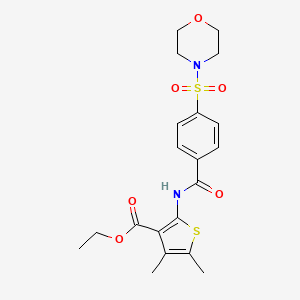
Ethyl 4,5-dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,5-dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Dimethyl Groups: Methylation of the thiophene ring can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Ethyl 4,5-dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of Ethyl 4,5-dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The morpholinosulfonyl group is known to enhance the compound’s solubility and bioavailability, making it more effective in biological applications.
類似化合物との比較
Similar Compounds
Ethyl 2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
Methyl 4,5-dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its physical properties and reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinosulfonyl group enhances its solubility, while the dimethyl groups on the thiophene ring can influence its electronic properties and reactivity.
This compound’s versatility makes it a valuable molecule for various applications in scientific research and industry.
特性
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S2/c1-4-28-20(24)17-13(2)14(3)29-19(17)21-18(23)15-5-7-16(8-6-15)30(25,26)22-9-11-27-12-10-22/h5-8H,4,9-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEBXVZXFSZUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B2443515.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)
![6-(Pyridin-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443517.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B2443520.png)


![1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2443528.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2443530.png)


![ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2443534.png)

![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2443537.png)

